molecular formula C7H5ClFNO2 B3006219 4-(Chloromethyl)-2-fluoro-1-nitrobenzene CAS No. 1260884-97-6

4-(Chloromethyl)-2-fluoro-1-nitrobenzene

Cat. No. B3006219
CAS RN: 1260884-97-6
M. Wt: 189.57
InChI Key: OBWIVHSCVRIOAA-UHFFFAOYSA-N
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Description

The compound "4-(Chloromethyl)-2-fluoro-1-nitrobenzene" is a chemical that is not directly mentioned in the provided papers, but its related compounds have been studied extensively. These compounds are typically characterized by the presence of chloro, fluoro, and nitro substituents on a benzene ring, which can significantly affect their chemical reactivity and physical properties. The papers provided discuss various derivatives of chloro-nitrobenzene compounds and their applications in synthesis and reactivity studies.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting from commercially available building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a starting material for the synthesis of various heterocyclic compounds, which are important in drug discovery . Another study reports the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is a key intermediate for the preparation of pesticides . These syntheses involve chlorosulfonation, reduction, and cyclization reactions, highlighting the versatility of chloro-nitrobenzene derivatives as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of chloro-nitrobenzene derivatives is crucial in determining their reactivity. For example, the crystal structure of 4-chloronitrobenzene shows orientational disorder in the solid state, which is indicative of the presence of significant disorder in the material . This disorder can affect the material's physical properties and reactivity. The structure-reactivity correlation is also evident in the study of photochemical reactions in organic crystals, where the molecular structure determines the site of intramolecular hydrogen abstraction .

Chemical Reactions Analysis

The reactivity of chloro-nitrobenzene derivatives is influenced by the electronic properties of the substituents. The study of 4-substituted 1-chloro-2-nitrobenzenes reveals that the kinetic parameters of GSH conjugation reactions correlate well with the electronic properties of the substituents . Additionally, the introduction of electron-withdrawing substituents such as pentafluorosulfanyl and perfluoroalkylthio groups into the aromatic ring activates the halogen substituent towards nucleophilic attack, allowing for various nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-nitrobenzene derivatives are influenced by their molecular structure and the nature of their substituents. The presence of orientational disorder in 4-chloronitrobenzene results in large thermal motion and affects its solid-state properties . The electronic, steric, and lipophilic properties of the substituents also play a significant role in the reactivity of these compounds, as seen in the structure-activity relationships of 4-substituted 1-chloro-2-nitrobenzenes .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : 4-(Chloromethyl)-2-fluoro-1-nitrobenzene is involved in various synthesis processes. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene is synthesized using a related compound, demonstrating the utility of such chemicals in producing complex organic compounds with specific properties (Sweeney, McArdle, & Aldabbagh, 2018).

  • Spectroscopy Analysis : The infrared and Raman spectra of closely related compounds, such as 1-(chloromethyl)-4-fluorobenzene, have been extensively studied, highlighting the importance of these compounds in molecular spectroscopy and structure determination (Seth-Paul & Shino, 1975).

Chemical Reactions and Mechanisms

  • Electrophilic Substitution : Research has shown the potential of derivatives of 4-(Chloromethyl)-2-fluoro-1-nitrobenzene in electrophilic substitution reactions. For instance, the nucleophilic substitution of nitrite by fluoride in aromatic compounds offers insights into the reactivity of these compounds (Effenberger & Streicher, 1991).

  • Reduction Processes : Studies have shown that compounds like 4-(Chloromethyl)-2-fluoro-1-nitrobenzene can be effectively reduced under certain conditions, leading to the formation of useful intermediates for further chemical synthesis (Wen-xia, 2014).

  • Charge Control in Reactions : The SNAr (nucleophilic aromatic substitution) reactions involving derivatives of 4-(Chloromethyl)-2-fluoro-1-nitrobenzene have been studied to understand the influence of charge control in chemical reactions, which is crucial for designing specific chemical processes (Cervera, Marquet, & Martin, 1996).

Applications in Organic Chemistry

  • Versatile Reactivity : The reactivity of related compounds, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), demonstrates the versatility of these compounds in organic chemistry. They can serve as mediators or catalysts in various functionalizations of organic compounds, indicating similar potential applications for 4-(Chloromethyl)-2-fluoro-1-nitrobenzene (Stavber & Zupan, 2005).

  • Palladium-Catalyzed Reactions : The amination and coupling reactions of similar fluorinated nitrobenzenes, catalyzed by palladium, offer insights into the potential of 4-(Chloromethyl)-2-fluoro-1-nitrobenzene in complex organic syntheses (Kim & Yu, 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its use. If used as a reactant in a chemical reaction, its behavior would be determined by the properties and reactivity of the chloromethyl, fluoro, and nitro groups .

Safety and Hazards

As with many organic compounds, “4-(Chloromethyl)-2-fluoro-1-nitrobenzene” could present several hazards. It could be flammable, and it might be harmful or toxic if ingested, inhaled, or in contact with skin .

Future Directions

The future directions for this compound would depend on its potential applications. It could be used as a building block in the synthesis of more complex molecules, or it could have potential uses in fields like medicinal chemistry, materials science, or chemical research .

properties

IUPAC Name

4-(chloromethyl)-2-fluoro-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWIVHSCVRIOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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